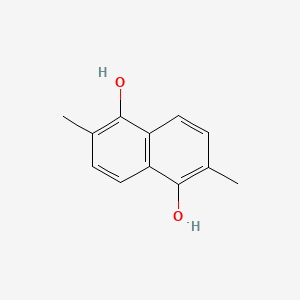

2,6-Dimethylnaphthalene-1,5-diol

CAS No.: 123979-29-3

Cat. No.: VC20581536

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123979-29-3 |

|---|---|

| Molecular Formula | C12H12O2 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 2,6-dimethylnaphthalene-1,5-diol |

| Standard InChI | InChI=1S/C12H12O2/c1-7-3-5-10-9(11(7)13)6-4-8(2)12(10)14/h3-6,13-14H,1-2H3 |

| Standard InChI Key | GOQCGUCUHMZECD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(=C(C=C2)C)O)O |

Introduction

Structural and Molecular Characteristics

2,6-Dimethylnaphthalene-1,5-diol belongs to the naphthalenediol family, featuring a fused bicyclic aromatic system. The hydroxyl groups at positions 1 and 5 impart polarity, while the methyl groups at positions 2 and 6 introduce steric effects that influence reactivity. Key molecular properties include:

| Property | Value |

|---|---|

| CAS Number | 123979-29-3 |

| Molecular Formula | |

| Molecular Weight | 188.222 g/mol |

| Exact Mass | 188.08400 |

| Topological Polar Surface Area | 40.46 Ų |

| LogP (Octanol-Water) | 2.87 |

Synthesis and Derivative Formation

Precursor Role in Claisen Rearrangement

A prominent application of 2,6-dimethylnaphthalene-1,5-diol is its use as a starting material for synthesizing 4,8-bisallyl-2,6-dimethylnaphthalene-1,5-diyl diacetate, a hexasubstituted naphthalene derivative. The synthesis involves a two-step process:

-

Acetylation: The diol undergoes acetylation to form 2,6-dimethylnaphthalene-1,5-diyl diacetate.

-

Claisen Rearrangement: Allyl groups are introduced via a modified Claisen rearrangement, yielding the target compound with high regioselectivity .

This method demonstrates the diol’s versatility in constructing sterically crowded aromatic systems, which are valuable in supramolecular chemistry and polymer design.

Applications in Materials Science

Dye and Pigment Intermediate

The diol’s aromatic backbone and hydroxyl groups make it a candidate for synthesizing bis(aminomethyl)naphthalenes via ammoxidation and hydrogenation . Such compounds are precursors to azo dyes and pigments, though specific studies on 2,6-dimethylnaphthalene-1,5-diol’s role in this context are lacking.

Research Gaps and Future Directions

Despite its synthetic utility, critical knowledge gaps persist:

-

Thermodynamic Data: Experimental values for melting point, boiling point, and enthalpy of formation are absent.

-

Spectroscopic Characterization: IR, NMR, and UV-Vis spectra remain unpublished, limiting analytical applications.

-

Biological Activity: No studies explore its pharmacokinetic or toxicological profile, which is essential for biomedical applications.

Future research should prioritize high-resolution crystallography to elucidate solid-state packing and computational modeling to predict reactivity. Additionally, developing scalable synthesis methods will enhance industrial adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume